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Cat. No.: B1674889 Get Quote

Executive Summary: Lithospermic acid (LA) and its prevalent form, lithospermic acid B

(LSB), are polyphenolic compounds derived from plants like Salvia miltiorrhiza with

considerable therapeutic potential, including antioxidant, anti-inflammatory, and

cardioprotective effects.[1][2][3][4] However, their development as systemic therapeutic agents

is significantly hampered by poor pharmacokinetic profiles. This guide provides a

comprehensive overview of the current understanding of the absorption, distribution,

metabolism, and excretion (ADME) of lithospermic acid, primarily based on preclinical studies

in rodent models. Key findings indicate that lithospermic acid exhibits extremely low oral

bioavailability, which is attributed to a combination of poor membrane permeability and

extensive first-pass metabolism. The primary metabolic pathway is O-methylation, and the

resulting metabolites are predominantly eliminated via biliary excretion.

Pharmacokinetics: ADME Profile
The journey of lithospermic acid through the body is characterized by rapid clearance and

limited systemic exposure following oral administration.

Absorption
The oral bioavailability of lithospermic acid is exceptionally low. Studies in rats have reported

absolute oral bioavailability values of approximately 5% for LSB at a dose of 50 mg/kg, and as

low as 1.15% for LA.[5][6] At lower doses (10 mg/kg of LSB), the compound was not even

detectable in plasma.[5][7][8][9]
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This poor absorption is largely due to low intestinal permeability. In vitro studies using Caco-2

cell monolayers, a standard model for predicting human intestinal absorption, demonstrated

that LSB has a low apparent permeability coefficient (Papp) of 0.34 x 10⁻⁶ cm/s, which is

comparable to the low-permeability standard, atenolol.[7][9] Following oral administration in

rats, a significant portion of the dose (ranging from 23.3% to 41.2%) remains in the

gastrointestinal tract after 24 hours, further confirming its poor absorption.[5][7][8][9]

Distribution
Despite poor absorption, once in the systemic circulation, lithospermic acid is widely

distributed to peripheral tissues.[2] Studies involving the salt form, magnesium lithospermate B

(MLB), showed a large distribution volume at a steady state (Vss) in rats, although the

pharmacokinetics appeared non-linear between the tested doses of 4 and 20 mg/kg.[10]

Metabolism
Metabolism is a critical factor contributing to the low systemic availability of lithospermic acid.

It undergoes extensive metabolism, including a significant first-pass effect after oral dosing.[10]

The primary metabolic pathway identified in rats is O-methylation, mediated by catechol-O-

methyltransferase (COMT).[6][11]

In vitro incubations of LSB with rat hepatic cytosol revealed the formation of four O-methylated

metabolites: one monomethyl-, two dimethyl-, and one trimethyl-lithospermic acid B.[11] In

vivo studies confirmed these findings, identifying 3'-monomethyl-lithospermic acid (M1) and

3',3''-dimethyl-lithospermic acid (M2) in rat serum and bile after both intravenous and oral

administration.[6] These results strongly indicate that methylation is the main metabolic

transformation for lithospermic acid in the body.[6][11]

Excretion
The primary route of elimination for lithospermic acid and its metabolites is through biliary

excretion into the feces.[6][11] Following intravenous administration of LA to rats, total recovery

in the bile over 24 hours was 75.36%, consisting of only 0.46% unchanged LA, with the rest

being its methylated metabolites (17.23% as M1 and 57.67% as M2).[6] After oral

administration, total biliary recovery was only 4.26%, highlighting the poor absorption, with

virtually no parent LA detected.[6] Urinary excretion is minimal, accounting for less than 0.7% of
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the administered dose.[7][10] This excretion pattern suggests that the metabolites may undergo

enterohepatic circulation.[2]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lithospermic acid and

its salt forms from various preclinical studies conducted in rats.

Table 1: Intravenous Pharmacokinetic Parameters of Lithospermic Acid and its Salts in Rats
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Compound Dose AUC
CL_tot
(Total Body
Clearance)

V_ss
(Volume of
Distribution
at Steady
State)

Reference

Lithospermic

Acid B (LSB)
10 mg/kg

702

µg·min/mL
- - [5][7]

Lithospermic

Acid B (LSB)
50 mg/kg

993

µg·min/mL

(dose-

normalized to

10 mg/kg)

Slower than

10 mg/kg

dose

- [5][7]

Magnesium

Lithospermat

e B (MLB)

4 mg/kg
87.8

µg·min/mL

55.52

mL/min/kg
7.60 L/kg [10]

Magnesium

Lithospermat

e B (MLB)

20 mg/kg
1130

µg·min/mL

23.51

mL/min/kg
3.61 L/kg [10]

Lithospermic

Acid (LA)
-

301.89

mg·h/L
- - [6]

Note: Direct

comparison

of AUC

values

between

studies

should be

done with

caution due

to differences

in units (e.g.,

µg·min/mL

vs. mg·h/L).
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Table 2: Oral Pharmacokinetic Parameters of Lithospermic Acid and its Salts in Rats

Compoun
d

Dose

C_max
(Maximu
m
Concentr
ation)

T_max
(Time to
Maximum
Concentr
ation)

AUC
Absolute
Bioavaila
bility (F)

Referenc
e

Lithosperm

ic Acid B

(LSB)

10 mg/kg
Not

Detected
- -

Not

Detected
[5][7][9]

Lithosperm

ic Acid B

(LSB)

50 mg/kg - - - 5% [5][7][9]

Magnesiu

m

Lithosperm

ate B

(MLB)

100 mg/kg - -
1.26

µg·min/mL

0.0002

(0.02%)
[10]

Lithosperm

ic Acid (LA)
- - -

3.46

mg·h/L
1.15% [6]

Metabolic and Degradation Pathways
The transformation of lithospermic acid is a key determinant of its biological activity and

residence time in the body.

In Vivo Metabolic Pathway
The metabolic cascade of lithospermic acid is dominated by sequential methylation. This

process reduces the number of free catechol groups, which may alter the compound's

biological activity and facilitate its excretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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